Cas no 95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide)

N-Cyclohexylbenzothiazole-2-sulfonamide는 고효율의 벤조티아졸 설포나마이드 유도체로, 주로 고분자 재료의 가속제 및 안정제로 활용됩니다. 이 화합물은 우수한 열안정성과 가공 안정성을 보이며, 고무 및 플라스틱 제품의 내구성과 노화 방지 성능을 향상시킵니다. 특히, 사이클로헥실 그룹의 도입으로 인해 기존 설포나마이드 계열 대비 우수한 용해성과 분산성을 나타냅니다. 또한, 금속 이온과의 반응성이 낮아 부식 위험을 최소화하는 특징이 있습니다. 주로 자동차 부품, 전선 피복재 등 고성능 소재 분야에서 적용됩니다.
N-Cyclohexylbenzodthiazole-2-sulfonamide structure
95-33-0 structure
Product Name:N-Cyclohexylbenzodthiazole-2-sulfonamide
CAS 번호:95-33-0
MF:C13H16N2S2
메가와트:264.409540176392
MDL:MFCD00022872
CID:34792
PubChem ID:87565678
Update Time:2025-12-09

N-Cyclohexylbenzodthiazole-2-sulfonamide 화학적 및 물리적 성질

이름 및 식별자

    • N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
    • CBS
    • N-Cyclohexyl-2-benzothiazolylsulfenamide
    • Accelerator CZ
    • N-cyclohexyl-2-benzothiazole Sulfenamide
    • 2-(cyclohexylaminothio)benzothiazole
    • accicurehbs
    • benzothiazyl-2-cyclohexylsulfenamide
    • conaca
    • conach
    • conacs
    • curax
    • cyclohexyl_2_benzothiazolesulfenamide
    • cyclohexyl-2-benzothiazolesulfenamide
    • delacs
    • ekagomcbs
    • n-cyclohexyl-2-benzenethiazolesulfenamid
    • n-cyclohexyl-2-benzothiazolesulfenamid
    • n-cyclohexyl-2-benzothiazylsulfenamide
    • noccelercz
    • pennaccbs
    • rhodifax16
    • royalcbts
    • sancelercm-po
    • Accelerator CBTS
    • CBS(CZ)
    • rubber accelerator CBS
    • N-cyclohexylbenzothiazole-2-sulphenamide
    • N-cyclohexylbenzothiazole-2-sulfenamide
    • 150#Solvent naphtha
    • N-Cyclohexyl-2-Benzothiazolesulfenamide
    • Thiohexam
    • Santocure
    • Sulfenax
    • Durax
    • Sulfenamide Ts
    • Santocure Powder
    • Vulkacite CZ
    • Sulfenax TsB
    • Vulkacit CZ
    • Sulfenax CB
    • Santocure Pellets
    • Vulcafor CBS
    • Ekagom CBS
    • Conac S
    • Conac A
    • Delac S
    • Royal CBTS
    • Rhodifax 16
    • Sulfenax CB 30
    • Vulcafor hbs
    • Vulkacit c
    • Soxinol cz
    • Vulkacit cz/c
    • Sulfenax cb/k
    • Vulkacit cz/k
    • Nocceler CZ
    • Accicure HBS
    • Pennac CBS
    • Sanceler CM-PO
    • 2-Benzothiazolesulfenamide, N-cyclohexyl-
    • N-Cyclohexyl-2-benzothiazolesulfenamide (ACI)
    • 2-Benzothiazolesulfenic acid N-cyclohexylamide
    • Accel CZ
    • Accelerator CBS
    • Accelerator CM
    • Banac CBS
    • CBS (accelerator)
    • CBS 80
    • CBTS
    • CZ
    • CZ 80
    • CZ Vulcanizer
    • CZ-G
    • N-Cyclohexyl-2-benzothiazolylsulphenamide
    • N-Cyclohexylbenzothiazolesulfenamide
    • Nocceler CZ-G
    • Nocceler CZ-P
    • Nocceler CZ-R
    • NSC 4809
    • Oricel CZ
    • Perkacit CBS
    • Pilicure CBS
    • Rhenogran CBS
    • Rhenogran CBS 80
    • Rubenamid C-EG/C
    • Sanceler CM
    • Sanceler CM-G
    • Sanceler CZ-G
    • Sanceler CZ-P
    • Santocure CBS
    • NCGC00159502-02
    • S-(Benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • NSC 4809; Nocceler CZ; Accelerator CZ; Accicure HBS
    • N-cyclohexyl-2-benzothiazyl sulfenamide
    • Santocure vulcanization accelerator
    • 2(Cyclohexylaminothio)benzothiazole
    • EC 202-411-2
    • Benzothiazyl2cyclohexylsulfenamide
    • NCyclohexyl2benzothiazylsulfenamide
    • HSDB 2868
    • NCyclohexylbenzothiazole2sulphenamide
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine #
    • NCGC00159502-03
    • 1ST001857-1000
    • W-100165
    • CAS-95-33-0
    • EN300-7402242
    • MLS004773968
    • N-Cyclohexyl-2-benzothiazosulfenamide
    • N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
    • SCHEMBL80270
    • NCGC00256366-01
    • N-(1,3-benzothiazol-2-ylthio)cyclohexanamine
    • CBS, N-Cyclohexyl-2-benzothiazolesulfenamide
    • SMR001798878
    • UNII-UCA53G94EV
    • SBI-0654655.0001
    • DEQZTKGFXNUBJL-UHFFFAOYSA-
    • Vulkacit CZ/EG-C
    • n-cyclohexylbenzothiazol-2-sulfenamid
    • NS00006793
    • NSC-4809
    • UCA53G94EV
    • CHEMBL1591074
    • Sufenax cb
    • Ekaland CBS
    • BRD-K64191834-001-03-1
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
    • Tox21_302924
    • Cyclohexyl benzothiazole sulfenamide
    • AS-15575
    • NCGC00159502-04
    • Akrochem CBTS
    • 2-Benzenethiazolesulfenamide, N-cyclohexyl-
    • DB-057577
    • N-Cyclohexyl-2-benzothiazyl sulphenamide
    • N-CYCLOHEXYLBENZOTHIAZYL-SULPHENAMIDE
    • N-Cyclohexylbenzothiazoylsulfenamide
    • Q4445828
    • E80913
    • AI3-16782
    • 4-27-00-01867 (Beilstein Handbook Reference)
    • Vulkacit cz/eg
    • DB14200
    • 1ST001857
    • HY-W020755
    • Sanceler CMPO
    • Cyclohexylbenzothiazolylsulphenamide
    • NCGC00259985-01
    • 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • N-Cyclohexyl-2-benzthiazyl sulfonamide
    • NCyclohexyl2benzothiazolesulfenamide
    • MFCD00022872
    • Tox21_111721
    • DTXSID5020360
    • 2Benzenethiazolesulfenamide, Ncyclohexyl
    • CS-0040170
    • MLS006010082
    • N-Cyclohexyl-2-benzthiazyl sulfenamide
    • Cyclohexylbenzothiazyl sulphenamide
    • N-Cyclohexylbenzothiazyl sulphenamide
    • AKOS003658709
    • NSC4809
    • DTXCID50360
    • CCRIS 4910
    • Tox21_202436
    • Conac H
    • N-Cyclohexyl-2-benzothiazolylsulfonamide
    • Cyclohexyl benzothiazolesulfenamide
    • EINECS 202-411-2
    • WLN: T56 BN DSJ CSM- AL6TJ
    • BRN 0192376
    • 95-33-0
    • S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine
    • N-Cyclohexylbenzodthiazole-2-sulfonamide
    • MDL: MFCD00022872
    • 인치: 1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
    • InChIKey: DEQZTKGFXNUBJL-UHFFFAOYSA-N
    • 미소: N1C2C(=CC=CC=2)SC=1SNC1CCCCC1

계산된 속성

  • 정밀분자량: 264.07500
  • 동위원소 질량: 264.075
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 244
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 78.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • 색과 성상: 흰색이나 연회색 가루.
  • 밀도: 1.31~1.34g/cm3
  • 융해점: 98.0 to 104.0 deg-C
  • 비등점: 410.4 °C at 760 mmHg
  • 플래시 포인트: 202 °C
  • 굴절률: 1.5700 (estimate)
  • 수용성: 불용했어
  • PSA: 78.46000
  • LogP: 4.61660
  • 용해성: 벤젠에 용해 가능;디클로로메탄;사염화탄소;아세트산 에스테르;아세톤은 에탄올과 휘발유에 약간 용해되며 물에 용해되지 않는다.

N-Cyclohexylbenzodthiazole-2-sulfonamide 보안 정보

N-Cyclohexylbenzodthiazole-2-sulfonamide 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

N-Cyclohexylbenzodthiazole-2-sulfonamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XB193-25g
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0 95%
25g
60.0CNY 2021-08-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-XB193-100g
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0 95%
100g
132.0CNY 2021-08-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0576-500G
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0 >98.0%(HPLC)(N)
500g
¥270.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N11970-25g
N-Cyclohexyl-2-benzothiazolylsulfenamide
95-33-0
25g
¥53.0 2021-09-08
TRC
C992305-250mg
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
95-33-0
250mg
$ 58.00 2023-09-08
TRC
C992305-500mg
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
95-33-0
500mg
$ 81.00 2023-09-08
TRC
C992305-2.5g
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
95-33-0
2.5g
$ 98.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159494-500G
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0 ≥98.0%(HPLC)
500g
¥149.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159494-25G
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0 ≥98.0%(HPLC)
25g
¥30.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159494-100G
N-Cyclohexylbenzodthiazole-2-sulfonamide
95-33-0 ≥98.0%(HPLC)
100g
¥49.90 2023-09-01

N-Cyclohexylbenzodthiazole-2-sulfonamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 40 °C
1.2 Solvents: Water ;  4 s, 30 °C
참조
Method for continuously producing vulcanization accelerator CBS using MBT promoter and liquid chlorine as oxidant
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Dodecyltrimethylammonium chloride ,  Bicine Solvents: Water ;  120 min, 30 °C
참조
Preparation of rubber vulcanization accelerator CZ
, China, , ,

합성 방법 3

반응 조건
1.1 Solvents: Methanol ;  170 - 180 °C
1.2 Reagents: Sodium hypochlorite ;  170 - 180 °C; 80 min, 170 - 180 °C
참조
Method for production of rubber vulcanization accelerant CZ
, China, , ,

합성 방법 4

반응 조건
1.1 30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Catalysts: Sodium hydroxide ;  30 min, 35 - 40 °C; 40 °C → 85 °C; 1 h, 80 - 85 °C
참조
Process for preparation of N-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  90 min, 30 °C; 10 min, 30 °C
참조
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ using hydrogen peroxide as oxidant
, China, , ,

합성 방법 6

반응 조건
1.1 Solvents: Water ;  0.5 h, 30 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  1 min, 30 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 30 °C
참조
Preparation of rubber vulcanization accelerator CBS
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, 20 °C
참조
Method for synthesizing N-cyclohexyl-2-benzothiazolesulfenamide
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) Solvents: Water ;  15 min, 25 °C
참조
Method for synthesizing rubber vulcanization accelerator cz with >99% yield
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  35 °C; 1 h, 35 °C → 45 °C
1.2 Reagents: Sodium hypochlorite ;  1 h, 40 °C; 2 h, 40 °C
참조
Process for preparation of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazole sulfenamide
, China, , ,

합성 방법 10

반응 조건
1.1 Solvents: Toluene ,  Water ;  1.5 h, 0.5 MPa, 25 °C
참조
Green preparation of (cyclohexyl)benzothiazolesulfenamide via oxidation of dithiobisbenzothiazole
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 4 h, 25 °C
참조
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

합성 방법 12

반응 조건
1.1 Solvents: Water ;  1 h, rt; rt → 45 °C; 35 - 45 °C
1.2 Reagents: Oxygen ;  4 h, 35 - 45 °C; 45 °C → rt
참조
Plasma oxidation method for synthesizing rubber accelerator CBS
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium hypochlorite Solvents: Methanol ,  Water ;  90 min, 30 °C
참조
Dual-dropwise-addition method for preparing rubber vulcanization accelerator CZ
, China, , ,

합성 방법 14

반응 조건
1.1 Solvents: Water ;  0.5 h, 35 °C; 35 °C → 45 °C
1.2 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C; 25 min, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  45 °C
참조
N-cyclohexyl-2-benzothiazole sulfenamide applied as rubber vulcanization accelerator, and its synthesis process by using hydrogen peroxide as oxidant
, China, , ,

합성 방법 15

반응 조건
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  5 h, pH 10.6, 40 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  38 min, pH 10.6 → pH 11.8, 40 °C; pH 11.8, 40 °C → 30 °C
참조
Process for the preparation of benzthiazolylsulfenamides by reaction of a primary amine with alkali salts of mercaptobenzthiazole in the presence of hydrogen peroxide and alkali metal hypochlorite.
, European Patent Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Oxygen ;  rt → 65 °C; 8 h, 0.05 MPa, 65 °C
참조
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  2 h, neutralized, 30 °C; 30 °C
참조
Synthetic method of rubber vulcanization accelerator CZ
, China, , ,

합성 방법 18

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  50 °C
1.2 50 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h
참조
Process for preparation of rubber vulcanization accelerator CZ from a two step synthesis using hydrogen peroxide as oxidizing agent
, China, , ,

합성 방법 19

반응 조건
1.1 Reagents: Sodium carbonate ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  50 °C
참조
Method for synthesis of vulcanization accelerator CZ for rubbers by using hydrogen peroxide as oxidant
, China, , ,

N-Cyclohexylbenzodthiazole-2-sulfonamide Raw materials

N-Cyclohexylbenzodthiazole-2-sulfonamide Preparation Products

N-Cyclohexylbenzodthiazole-2-sulfonamide 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95-33-0)N-cyclohexylbenzothiazole-2-sulphenamide
주문 번호:LE4557;LE15014;LE5612563
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:46
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
주문 번호:sfd21145
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:38
가격 ($):discuss personally
Email:sales2@senfeida.com

N-Cyclohexylbenzodthiazole-2-sulfonamide 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-33-0)N-cyclohexylbenzothiazole-2-sulphenamide
LE4557;LE15014;LE5612563
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-33-0)N-Cyclohexyl-2-benzothiazolesulfenamide
sfd21145
순결:99.9%
재다:200kg
가격 ($):문의
Email